4-叔丁基-2,6-二异丙基苯酚

描述

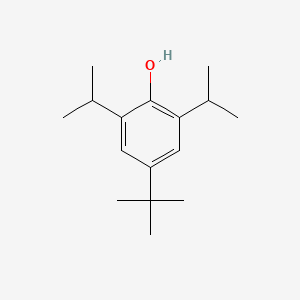

4-tert-Butyl-2,6-diisopropylphenol, also known as 4-tert-Butyl-2,6-diisopropylphenol, is a useful research compound. Its molecular formula is C16H26O and its molecular weight is 234.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-tert-Butyl-2,6-diisopropylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-Butyl-2,6-diisopropylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

光谱学和分子结构分析

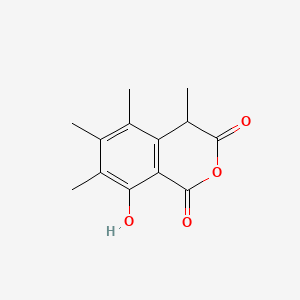

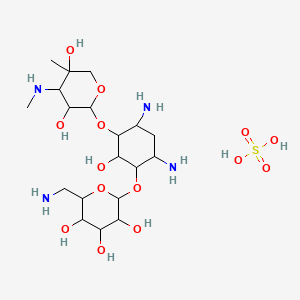

4-叔丁基-2,6-二异丙基苯酚: 由于其独特的红外 (IR) 光谱特性而受到研究。 该化合物在稀释的 CCl4 溶液中的 IR 光谱显示了 O–H 伸缩区的吸收,这表明 O–H 键上的空间位阻 {svg_1}。 量子化学计算已经确定了在邻位取代基方向上不同的稳定构象异构体,这有助于理解该分子的构象平衡 {svg_2}.

毒理学

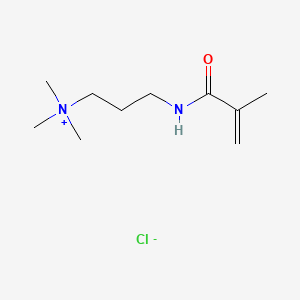

在毒理学研究中,4-叔丁基-2,6-二异丙基苯酚已被证明在一定水平添加到大鼠的日粮中会导致大鼠出血。 这对了解酚类化合物的毒性作用及其在各种应用中的安全性具有重要意义 {svg_3}.

抗氧化剂研究

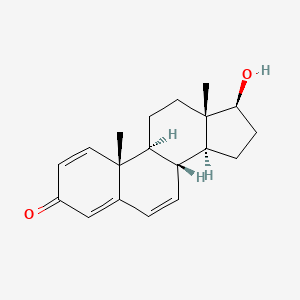

该化合物的抗氧化性能已被探索,尤其是其与自由基反应形成苯氧基自由基的作用。 这种特性在基于酚类的自由基清除剂中很常见,在氧化应激和相关疾病的研究中具有重要意义 {svg_4}.

环境科学

对4-叔丁基-2,6-二异丙基苯酚环境影响的研究包括其对野生动物和生态系统的潜在影响。 研究重点在于其毒性和其在环境中存在的意义 {svg_5}.

生物化学

在生物化学中,重点在于该化合物与生物分子的相互作用及其对生化途径的影响。 其结构特征与其生物活性相关,为生物活性分子的设计提供了见解 {svg_6}.

药理学

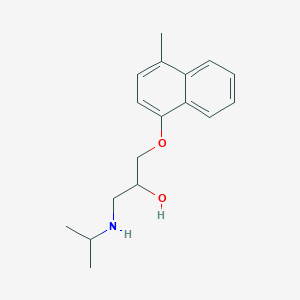

药理学研究调查了4-叔丁基-2,6-二异丙基苯酚类似物作为潜在治疗剂的用途。 例如,已经研究了其类似物对缺血性卒中和氧化性谷氨酸神经毒性的神经保护作用 {svg_7}.

材料科学

该化合物的性质在材料科学中也具有相关性,它可用于稳定聚合物和橡胶以防止氧化降解。 其作为抗氧化剂的有效性可以延长暴露于氧化条件下的材料的寿命 {svg_8}.

工业应用

在工业中,4-叔丁基-2,6-二异丙基苯酚由于其抗氧化性能而受到关注,这些性能可用于保护各种产品免受氧化损伤。 这包括在食品保存、化妆品和制药中的应用 {svg_9}.

安全和危害

未来方向

作用机制

Target of Action

It’s known that phenolic compounds often interact with proteins and enzymes, altering their function and leading to various biological effects .

Mode of Action

It’s known that the compound exhibits a steric strain on the o–h bond, as evidenced by shifts in the infrared (ir) spectrum . This strain could potentially influence the compound’s interactions with its targets.

Biochemical Pathways

Phenolic compounds are often involved in antioxidant pathways, neutralizing harmful free radicals and reducing oxidative stress .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2836±90 °C and a density of 0920±006 g/cm3 . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Given the compound’s potential antioxidant activity, it may help protect cells from damage caused by free radicals .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-tert-Butyl-2,6-diisopropylphenol. For instance, the compound’s IR spectrum shows shifts when in a dilute CCl4 solution, suggesting that the compound’s environment can affect its properties .

生化分析

Biochemical Properties

4-tert-Butyl-2,6-diisopropylphenol plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit lipid peroxidation by scavenging free radicals and reducing reactive oxygen species production . This interaction helps in stabilizing various compounds and preventing material degradation. Additionally, 4-tert-Butyl-2,6-diisopropylphenol interacts with enzymes involved in oxidative stress pathways, enhancing the overall antioxidant defense mechanism of cells .

Cellular Effects

4-tert-Butyl-2,6-diisopropylphenol has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-tert-Butyl-2,6-diisopropylphenol can induce hemorrhagic anemia in rats by significantly decreasing the prothrombin index . This compound also affects the lipid composition of cell membranes, which can alter membrane fluidity and function . Furthermore, its antioxidant properties help in protecting cells from oxidative damage, thereby maintaining cellular integrity and function .

Molecular Mechanism

The molecular mechanism of 4-tert-Butyl-2,6-diisopropylphenol involves its interaction with biomolecules at the molecular level. It exerts its effects by binding to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, 4-tert-Butyl-2,6-diisopropylphenol inhibits lipid peroxidation by scavenging free radicals and reducing the production of reactive oxygen species . This compound also influences gene expression by modulating transcription factors and signaling pathways involved in oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-tert-Butyl-2,6-diisopropylphenol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-tert-Butyl-2,6-diisopropylphenol can cause severe hemorrhagic anemia and death in rats when fed at a level of 2.27 mmol% in the diet for a week . This indicates that the compound’s effects can vary significantly over time, depending on its concentration and exposure duration.

Dosage Effects in Animal Models

The effects of 4-tert-Butyl-2,6-diisopropylphenol vary with different dosages in animal models. At lower doses, the compound exhibits antioxidant properties, protecting cells from oxidative damage. At higher doses, it can induce toxic effects, such as hemorrhagic anemia and death in rats . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s safety and efficacy.

Metabolic Pathways

4-tert-Butyl-2,6-diisopropylphenol is involved in various metabolic pathways, including those related to oxidative stress and lipid metabolism. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound inhibits lipid peroxidation by scavenging free radicals and reducing reactive oxygen species production . This interaction helps in maintaining cellular homeostasis and preventing oxidative damage.

Transport and Distribution

The transport and distribution of 4-tert-Butyl-2,6-diisopropylphenol within cells and tissues are crucial for its biochemical effects. The compound is transported through specific transporters and binding proteins, which influence its localization and accumulation within cells . This distribution pattern determines the compound’s efficacy in exerting its antioxidant effects and protecting cells from oxidative damage.

Subcellular Localization

4-tert-Butyl-2,6-diisopropylphenol is localized in specific subcellular compartments, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as mitochondria and the endoplasmic reticulum . This subcellular localization is essential for its role in modulating oxidative stress pathways and protecting cells from oxidative damage.

属性

IUPAC Name |

4-tert-butyl-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-10(2)13-8-12(16(5,6)7)9-14(11(3)4)15(13)17/h8-11,17H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERVKJDPAKUDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205954 | |

| Record name | 4-tert-Butyl-2,6-diisopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57354-65-1 | |

| Record name | 4-tert-Butyl-2,6-diisopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057354651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-2,6-diisopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary health concern associated with 4-tert-Butyl-2,6-diisopropylphenol based on the available research?

A1: The research primarily highlights a significant risk of hemorrhage (severe bleeding) associated with 4-tert-Butyl-2,6-diisopropylphenol. A study on rats demonstrated that this compound induced severe hemorrhagic anemia and a decreased prothrombin index, indicating impaired blood clotting. [] One rat in the study died due to extensive internal bleeding. []

Q2: How does the structure of 4-tert-Butyl-2,6-diisopropylphenol compare to other phenols studied, and is there a possible link to the observed effects?

A2: While the research [] does not provide the detailed structures of other phenols tested, it indicates that male Sprague-Dawley rats were fed various phenols, including 3,5-di-tert-butylphenol, 2,4-di-tert-butylphenol, 2-tert-butyl-4-sec-butylphenol, and 2,6-di-tert-butyl-4-methylphenol (BHT). Further research is needed to establish a definitive structure-activity relationship and understand if specific structural features of 4-tert-Butyl-2,6-diisopropylphenol contribute to its more pronounced hemorrhagic effects compared to the other tested phenols.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphtho[1,2-b]furan](/img/structure/B1202928.png)